molecular formula C14H18INO5 B13147928 Boc-L-2-Iodotyrosine (Boc-L-Tyr(2-I)-OH)

Boc-L-2-Iodotyrosine (Boc-L-Tyr(2-I)-OH)

Cat. No.: B13147928
M. Wt: 407.20 g/mol
InChI Key: GROOJSTWKMXNKN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-2-Iodotyrosine (Boc-L-Tyr(2-I)-OH): is a derivative of the amino acid tyrosine, where the hydrogen atom at the ortho position of the phenolic ring is replaced by an iodine atom. The compound is protected by a tert-butoxycarbonyl (Boc) group at the amino terminus. This modification enhances the compound’s stability and makes it useful in various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Iodination of Tyrosine: The synthesis begins with the iodination of tyrosine. Tyrosine is treated with iodine and an oxidizing agent, such as sodium iodate, in an acidic medium to introduce the iodine atom at the ortho position of the phenolic ring.

    Protection of the Amino Group: The amino group of the iodinated tyrosine is then protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This step results in the formation of Boc-L-2-Iodotyrosine.

Industrial Production Methods: Industrial production of Boc-L-2-Iodotyrosine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-L-2-Iodotyrosine can undergo oxidation reactions, where the iodine atom can be further oxidized to form iodotyrosine derivatives.

    Reduction: The compound can be reduced to remove the iodine atom, reverting it back to tyrosine or its derivatives.

    Substitution: The iodine atom in Boc-L-2-Iodotyrosine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Iodotyrosine derivatives.

    Reduction: Tyrosine or its derivatives.

    Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Boc-L-2-Iodotyrosine is used as a building block in peptide synthesis. The Boc group protects the amino group during peptide bond formation, allowing for selective deprotection and further functionalization.

Biology:

  • The compound is used in the study of protein tyrosine phosphorylation, a key post-translational modification involved in signal transduction pathways.

Medicine:

  • Boc-L-2-Iodotyrosine is explored for its potential in developing radiolabeled compounds for diagnostic imaging and targeted radiotherapy.

Industry:

  • The compound is used in the synthesis of complex organic molecules and pharmaceuticals, serving as an intermediate in various chemical processes.

Mechanism of Action

Molecular Targets and Pathways:

  • Boc-L-2-Iodotyrosine exerts its effects primarily through its role as a precursor in peptide synthesis. The Boc group protects the amino group, allowing for selective reactions at other functional sites. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Boc-L-Tyrosine: Similar to Boc-L-2-Iodotyrosine but without the iodine atom. It is used in peptide synthesis and serves as a precursor for various tyrosine derivatives.

    Boc-L-3-Iodotyrosine: An isomer where the iodine atom is at the meta position of the phenolic ring. It has different reactivity and applications compared to Boc-L-2-Iodotyrosine.

    Boc-L-Diiodotyrosine: Contains two iodine atoms on the phenolic ring. It is used in the synthesis of more complex iodinated compounds.

Uniqueness:

  • Boc-L-2-Iodotyrosine is unique due to the specific positioning of the iodine atom, which influences its reactivity and interactions. The ortho position of the iodine atom allows for unique substitution reactions and potential applications in radiolabeling and diagnostic imaging.

Properties

Molecular Formula

C14H18INO5

Molecular Weight

407.20 g/mol

IUPAC Name

(2S)-3-(4-hydroxy-2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1

InChI Key

GROOJSTWKMXNKN-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)O)I)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)I)C(=O)O

Origin of Product

United States

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